3-(Cyclopentyloxy)-4-methoxybenzoic acid
Overview
Description
3-(Cyclopentyloxy)-4-methoxybenzoic acid is a chemical compound that belongs to the class of organic compounds known as benzoic acids. These are compounds containing a benzene ring conjugated to a carboxylic acid. This particular compound features additional functional groups, including a methoxy group at the 4-position and a cyclopentyloxy group at the 3-position of the benzene ring.
Synthesis Analysis
The synthesis of related compounds, such as 5-substituted 3-hydroxy-4-methoxybenzoic acids, has been reported in the literature. These compounds were synthesized and evaluated as inhibitors of rat liver catechol O-methyltransferase, showing varying patterns of inhibition . Although the exact synthesis of 3-(Cyclopentyloxy)-4-methoxybenzoic acid is not detailed in the provided papers, similar synthetic routes may be applicable, involving the introduction of substituents to the benzoic acid core structure.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives can be significantly altered upon binding to enzymes, as observed in the crystal structures of 4-methoxybenzoate bound forms of cytochrome P450 enzymes . These structural changes, including the switch from an open to a closed conformation, are crucial for the enzyme's activity and selectivity. The presence of substituents such as methoxy groups can influence the binding and activity of these compounds within biological systems.
Chemical Reactions Analysis
Benzoic acid derivatives can participate in various chemical reactions. For instance, 5-hydroxy-3-mercapto-4-methoxybenzoic acid was synthesized and shown to inhibit catechol O-methyltransferase through the formation of a ligand-protein disulfide bond, which can be reversed with reducing agents . This suggests that 3-(Cyclopentyloxy)-4-methoxybenzoic acid could potentially undergo similar reactions involving its functional groups, affecting its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives are influenced by their functional groups. For example, the solubility of compounds can be modified through the formation of co-crystals with other organic acids, as demonstrated by the co-crystallization of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxyl benzoic acids . Although the specific properties of 3-(Cyclopentyloxy)-4-methoxybenzoic acid are not discussed, it can be inferred that its solubility and other physical properties may be tailored through similar co-crystallization techniques.
Scientific Research Applications
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Inorganics and Biologically Active Compounds
- Application: Semicarbazones and their transition metal complexes have been investigated as biologically active compounds . A novel Co (III) complex cation with a pyridoxal-isothiosemicarbazone (PLITSC) ligand, [Co (PLITSC-2H) (NH 3) 3] +, was synthesized and characterized .
- Method: The structure of the complex was elucidated by the elemental analysis and spectroscopic techniques (IR and UV–VIS). Hirshfeld surface analysis was applied for the investigation of intermolecular interactions governing crystal structure .
- Results: The antibacterial activity of the complex towards E. coli and B. subtilis was determined and qualified as moderate compared to Streptomycin .
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Ursolic Acid and Its Derivatives
- Application: Ursolic acid (UA, 3 β-hydroxy-urs-12-en-28-oic acid), a pentacyclic triterpenoid, possesses important biological effects, including anti-inflammatory, anticancer, antidiabetic, antioxidant and antibacterial effects .
- Method: The chemistry of UA has been studied extensively, with modifications mostly having been made at positions C-3 (hydroxyl), C12-C13 (double bonds) and C-28 (carboxylic acid), leading to several UA derivatives (esters, amides, oxadiazole quinolone, etc.) with enhanced potency, bioavailability and water solubility .
- Results: The biological potency and clinical trials of UA and its derivatives as potential therapeutic agents, with a focus on addressing non-communicable diseases, have been reviewed .
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Cyclopentylacetic Acid
- Application: Cyclopentylacetic acid has been used in a study to examine the butylation efficiency of free carboxylic acids .
- Method: The method of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained from the use of this compound are not available in the source .
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Cyclopentylacetic Acid
- Application: Cyclopentylacetic acid has been used in a study to examine the butylation efficiency of free carboxylic acids .
- Method: The method of application or experimental procedures are not provided in the source .
- Results: The results or outcomes obtained from the use of this compound are not available in the source .
Safety And Hazards
Future Directions
A related compound, GEBR-7b, has been studied for its inhibitory activity against the enzyme phosphodiesterase 4D (PDE4D). This enzyme is a target for the treatment of various diseases, including respiratory disorders and neurodegenerative diseases . Therefore, 3-(Cyclopentyloxy)-4-methoxybenzoic acid and related compounds may have potential for future drug development.
properties
IUPAC Name |
3-cyclopentyloxy-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-11-7-6-9(13(14)15)8-12(11)17-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVADCQWIQKYXBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381386 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
CAS RN |
144036-17-9 | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144036-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Cyclopentyloxy)-4-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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